N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide
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Overview
Description
N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxamide group attached to a quinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. This method can optimize reaction conditions, reduce waste, and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield reduced quinoline derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide can be compared with other quinoline derivatives, such as:
N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-3-carboxamide: Similar structure but with a carboxamide group at a different position.
N-(2-chlorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(2-methylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-16(21)12-9-11(6-7-14(12)19-10)17(22)20-15-5-3-2-4-13(15)18/h2-9H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAKMSOKJWVFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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